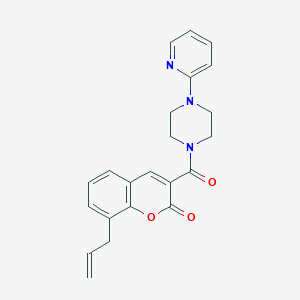

8-Allyl-3-(4-pyridin-2-yl-piperazine-1-carbonyl)-chromen-2-one

Description

8-Allyl-3-(4-pyridin-2-yl-piperazine-1-carbonyl)-chromen-2-one is a synthetic coumarin derivative characterized by two key structural modifications:

- 4-Pyridin-2-yl-piperazine-1-carbonyl group at position 3: Introduces a nitrogen-rich heterocyclic moiety, which may facilitate interactions with biological targets such as kinases or receptors through hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

8-prop-2-enyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-2-6-16-7-5-8-17-15-18(22(27)28-20(16)17)21(26)25-13-11-24(12-14-25)19-9-3-4-10-23-19/h2-5,7-10,15H,1,6,11-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVRJPVTBWVQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-Allyl-3-(4-pyridin-2-yl-piperazine-1-carbonyl)-chromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides an overview of its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of 8-Allyl-3-(4-pyridin-2-yl-piperazine-1-carbonyl)-chromen-2-one can be represented as follows:

The compound includes a chromenone backbone, an allyl group, and a piperazine moiety substituted with a pyridine ring. This unique structure is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that 8-Allyl-3-(4-pyridin-2-yl-piperazine-1-carbonyl)-chromen-2-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μM |

| Enterococcus faecalis | 62.5 μM |

| Escherichia coli | 125 μM |

The compound demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways . Additionally, it showed moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 15.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . This suggests that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of significant interest. Preliminary studies indicate that 8-Allyl-3-(4-pyridin-2-yl-piperazine-1-carbonyl)-chromen-2-one can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential utility in treating inflammatory conditions.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against biofilms formed by MRSA showed a significant reduction in biofilm mass when treated with concentrations as low as 31.108 μg/mL. The results were compared with standard antibiotics, demonstrating superior activity against biofilm-forming pathogens .

Case Study 2: Cancer Cell Line Testing

In another study focusing on its anticancer properties, the compound was tested on various cancer cell lines. Results indicated that it inhibited cell growth effectively, with the highest potency observed in HeLa cells, leading to further exploration into its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related coumarin derivatives, highlighting substituent effects on biological activity and applications:

Key Research Findings and Substituent Effects

Position and Functional Group Influence on Activity

- Position 3 Substitution: The 4-pyridin-2-yl-piperazine-1-carbonyl group in the target compound may enhance binding affinity to kinases or receptors compared to 1,3,4-oxadiazole derivatives (anti-HIV activity in ). Oxadiazole groups (as in ) contribute to antiviral activity by mimicking peptide bonds, inhibiting viral proteases.

- Azo-substituted derivatives () prioritize material science applications (e.g., corrosion inhibition) due to chelation properties.

Hydroxy and Methoxy Groups :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.